molecular formula C21H18O5 B2634245 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 869080-69-3

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2634245
CAS No.: 869080-69-3
M. Wt: 350.37
InChI Key: MWVBXANSNZSWGX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a cyclopropanecarboxylate ester moiety attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclopropanecarboxylation: The final step involves the esterification of the chromen-2-one derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions, such as using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural configuration and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)propanal: A related compound with a similar methoxyphenyl group but different functional groups.

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane moieties but varying substituents.

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is unique due to its combination of a chromen-2-one core, methoxyphenyl group, and cyclopropanecarboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic organic compound classified within the chromen-2-one family. Its unique structure, characterized by a chromenone core substituted with various functional groups, suggests potential biological activities that warrant investigation. This article aims to compile and analyze available research findings regarding the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H22O5C_{22}H_{22}O_5, and it possesses a complex structure that includes a methoxyphenyl group and a cyclopropanecarboxylate moiety. The presence of these groups may enhance its solubility and bioactivity.

PropertyValue
Molecular Weight366.41 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents
AppearanceYellow crystalline solid

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory responses, oxidative stress, and cell proliferation pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
  • Antioxidant Activity : The presence of phenolic structures allows for scavenging of free radicals, contributing to its potential antioxidant properties.
  • Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of this compound across several domains:

Anti-inflammatory Activity

Research indicates that derivatives of chromenones, including this compound, can significantly reduce inflammation markers in vitro. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against COX enzymes, suggesting a strong anti-inflammatory effect .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated through various assays measuring radical scavenging activity. In vitro tests demonstrated that it effectively reduces oxidative stress markers in cell cultures exposed to oxidative agents .

Antimicrobial Activity

Studies have reported that the compound exhibits notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

  • In Vitro Study on Inflammation : A study conducted on human fibroblast cells treated with this compound showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when compared to untreated controls. This implies its potential use in treating chronic inflammatory conditions.
  • Antioxidant Efficacy : In a controlled experiment using DPPH radical scavenging assay, the compound demonstrated an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
  • Microbial Resistance : In a comparative study against common pathogens such as E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, underscoring its potential as an antimicrobial agent .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-12-17-10-9-16(25-20(22)14-3-4-14)11-18(17)26-21(23)19(12)13-5-7-15(24-2)8-6-13/h5-11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVBXANSNZSWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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